The synthesis of Beta-Peltoboykinolic Acid can be achieved through several methods, primarily involving the extraction from natural sources or synthetic organic chemistry. The most common approach involves isolating the compound from the ethanol extract of Astilbe rubra, where it is obtained alongside other triterpenoids. The extraction process typically includes solvent extraction techniques followed by chromatographic methods to purify the compound. The specific technical details regarding the optimal conditions for extraction and purification are often dependent on the solvent used and the plant material's characteristics .
Beta-Peltoboykinolic Acid has a complex molecular structure typical of triterpenoids. Its molecular formula is C30H48O3, indicating it contains 30 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms. The structural configuration includes multiple rings characteristic of pentacyclic structures, contributing to its biological activity. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and stereochemistry .
Beta-Peltoboykinolic Acid participates in various chemical reactions that are significant for its biological activity. One notable reaction involves its inhibitory effect on receptor activator of nuclear factor kappa-Β ligand-induced osteoclastogenesis. This process is mediated through its interaction with signaling pathways that regulate osteoclast differentiation and function. The compound has been shown to inhibit the expression of specific markers associated with osteoclast activity, such as c-Src and cathepsin K, indicating its role as a potential therapeutic agent in bone-related diseases .
The mechanism of action of Beta-Peltoboykinolic Acid primarily involves its ability to modulate key signaling pathways associated with inflammation and cell differentiation. It inhibits the transforming growth factor-beta signaling pathway, which is crucial in processes like epithelial-mesenchymal transition in lung fibrosis. By blocking this pathway, Beta-Peltoboykinolic Acid can reduce fibrotic responses in lung tissues and potentially prevent disease progression. Additionally, it affects osteoclastogenesis by inhibiting RANKL signaling, which is essential for osteoclast formation .
Beta-Peltoboykinolic Acid has several scientific applications due to its pharmacological properties:
Beta-Peltoboykinolic acid (C~30~H~48~O~3~) is a pentacyclic oleanane-type triterpenoid characterized by distinct hydroxyl and carboxylic acid functional groups at the C-3 and C-27 positions, respectively. Its molecular weight is 456.7 g/mol, and it typically presents as a white crystalline powder [1] [4]. The compound's stereochemical configuration features seven chiral centers with established absolute configurations (4aR,6aR,6bR,8aR,10S,12aR,14bR), which are critical for its biological interactions [4] [8]. Its IUPAC name is (4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid [4].
Table 1: Molecular Properties of Beta-Peltoboykinolic Acid
Property | Specification |
---|---|
CAS Registry Number | 24778-48-1 |
Molecular Formula | C~30~H~48~O~3~ |
Molecular Weight | 456.7 g/mol |
Type of Compound | Oleanane-type triterpenoid |
Functional Groups | 3β-hydroxy, C-27 carboxylic acid |
Solubility | DMSO, chloroform, ethyl acetate, acetone |
Crystalline Form | White solid |
Storage Stability | 2-8°C (desiccated, sealed vial; up to 24 months) |
The compound occurs naturally in select Saxifragaceae species, primarily in rhizomes and aerial parts. Isolation involves ethanolic extraction (70%) followed by solvent partitioning (dichloromethane fractions) and chromatographic purification (silica gel, C18 reverse-phase) [4] [5]. Its natural distribution is relatively restricted, with confirmed occurrences in Astilbe rubra, A. koreana, and Peltoboykinia watanabei [4] [9].
Table 2: Natural Occurrence and Extraction Characteristics
Source Plant | Plant Part | Extraction Yield | Key Solvents for Isolation |
---|---|---|---|
Astilbe rubra | Rhizomes | 0.18–0.32% dry weight | Dichloromethane, ethanol |
Astilbe koreana | Rhizomes | 0.15–0.28% dry weight | Methanol, chloroform |
Peltoboykinia watanabei | Whole plant | Not quantified | Ethyl acetate, n-BuOH |
Astilbe rubra (Hook.f. & Thomson) is a perennial herb indigenous to mountainous regions of East Asia, particularly Korea, China, and Japan. It thrives in humid, shaded environments at elevations of 300–1,500 meters. Morphologically, it features compound leaves with serrated margins, red-pink inflorescences, and robust rhizomes—the primary storage site for beta-peltoboykinolic acid [5] [9]. The Saxifragaceae family comprises >30 genera and 600 species, many producing bioactive triterpenoids. Astilbe species synthesize beta-peltoboykinolic acid as a secondary metabolite, likely as a chemical defense against pathogens [2] [9].
Phytochemical studies reveal significant chemotypic variation:
Conservation challenges include habitat fragmentation and overharvesting. In vitro propagation protocols are under development to ensure sustainable supply [9].
Astilbe rubra (locally termed "Hong Xia Shen" or "노루오줌") has a documented ethnomedicinal history spanning >400 years in Korean and Chinese traditional medicine. Historical texts describe rhizome decoctions for:
Notably, traditional preparations used whole-plant extracts rather than isolated compounds. Practitioners combined A. rubra with herbs like Artemisia spp. or Astragalus membranaceus to enhance efficacy—an early recognition of phytochemical synergy [3] [7]. Modern ethnopharmacological studies validate its use:
Despite its historical use, beta-peltoboykinolic acid itself was first isolated and characterized in 2006 from Astilbe koreana [1]. Its identification in A. rubra followed in 2019 during bioactivity-guided fractionation for antifibrotic compounds [5].
Beta-peltoboykinolic acid exemplifies the "herbal shotgun" concept—a single natural product modulating multiple therapeutic targets. Its pharmacological profile includes:
Table 3: Documented Biological Activities and Molecular Targets
Activity | Target/Pathway | Effective Concentration | Model System |
---|---|---|---|
PTP1B inhibition | Insulin receptor signaling | IC~50~ 5.2 ± 0.5 μM | In vitro enzymatic |
EMT attenuation | TGF-β1/Smad/Snail cascade | 5–10 μg/mL | A549 alveolar cells |
ECM modulation | Collagen I, fibronectin synthesis | ↓74% at 10 μg/mL | TGF-β1–stimulated cells |
Cytotoxic activity | Undefined apoptotic pathways | CC~50~ 20 μg/mL | Tumor cell lines |
The compound's antifibrotic effects involve interruption of canonical Smad signaling:
Crude A. rubra extracts exhibit superior activity to isolated beta-peltoboykinolic acid, suggesting synergistic interactions with co-occurring triterpenoids (e.g., astilbic acid) [3] [5]. This validates traditional use of whole extracts and informs modern drug development approaches focusing on multi-target therapies [3] [7].
Current limitations include:
Advanced approaches being explored:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7